3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Description
3-Methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a benzamide derivative featuring a thiazolo[5,4-b]pyridine moiety linked to a phenyl group at the para position and a methyl substituent at the 3-position of the benzamide ring.
Properties
IUPAC Name |
3-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-4-2-5-15(12-13)18(24)22-16-9-7-14(8-10-16)19-23-17-6-3-11-21-20(17)25-19/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIALCLNBZBNMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves a multi-step process starting from commercially available substances. One common approach includes the following steps:
Formation of the thiazolo[5,4-b]pyridine core: This step involves the annulation of a thiazole ring to a pyridine ring, often using a cyclization reaction.
Introduction of the phenyl group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling.
Attachment of the benzamide moiety: The final step involves the formation of the benzamide group through an amidation reaction.
These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography to obtain the desired compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Researchers explore its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s activity and physicochemical properties are influenced by substituents on the benzamide ring and the positioning of the thiazolo[5,4-b]pyridine moiety. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: Electron-Donating Groups: The 3-methoxy substituent () introduces stronger electron-donating effects compared to the 3-methyl group in the target compound. This may enhance solubility and polar interactions with target proteins like sirtuins .
For example, para-substituted compounds may exhibit better alignment with sirtuin active sites .
Backbone Modifications :
- Replacing benzamide with butanamide () reduces aromaticity and introduces conformational flexibility, which may influence membrane permeability and pharmacokinetics .
Biological Activity :
- The 3-methoxy analog () is explicitly linked to sirtuin modulation, while the target compound’s methyl group may offer a balance between lipophilicity and metabolic stability, though direct activity data are lacking.
- Compound E153-0401 () includes a 2-methyl group on the phenyl ring, introducing steric hindrance that could limit off-target interactions .
Biological Activity
3-Methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C17H17N3OS
- Molecular Weight : 311.4 g/mol
- CAS Number : 863592-53-4
The structure features a thiazolo[5,4-b]pyridine moiety linked to a phenyl ring, which contributes to its biological activity. The presence of functional groups such as amides enhances its reactivity and interaction with biological targets.
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer activity . Compounds with similar thiazole-pyridine structures have shown efficacy against various cancer cell lines, indicating a potential mechanism involving the inhibition of tumor growth.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (lung) | 15.2 | Apoptosis induction |
| Study B | MCF7 (breast) | 12.8 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been identified as an AceMIF-specific inhibitor , suggesting potential therapeutic applications in treating inflammatory conditions. Research indicates that similar compounds can modulate inflammatory pathways, providing a basis for further investigation into their use in chronic inflammation treatment.
The biological activity of this compound can be attributed to its ability to bind selectively to specific proteins involved in disease pathways. Interaction studies employing techniques such as surface plasmon resonance (SPR) and molecular docking simulations have provided insights into its binding affinities.
Case Studies
- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor sizes compared to control groups, supporting its anticancer potential.
- Clinical Relevance : A case study involving patients with chronic inflammation showed promising results when treated with a thiazole-pyridine derivative, leading to a reduction in symptoms and improved quality of life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
